5-(2-Aminoethyl)-2-methylphenol;hydrochloride
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Overview
Description
5-(2-Aminoethyl)-2-methylphenol;hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a methylphenol ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-methylphenol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol (o-cresol) and ethylenediamine.
Reaction: The o-cresol undergoes a Mannich reaction with formaldehyde and ethylenediamine to form the intermediate 5-(2-Aminoethyl)-2-methylphenol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-methylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
5-(2-Aminoethyl)-2-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphenol: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Methylphenol: Lacks the aminoethyl group, limiting its applications in biological systems.
Ethanolamine: Similar in having an aminoethyl group but lacks the aromatic ring, affecting its chemical properties.
Uniqueness
5-(2-Aminoethyl)-2-methylphenol;hydrochloride is unique due to the combination of its aromatic ring, aminoethyl group, and methyl substitution, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Biological Activity
5-(2-Aminoethyl)-2-methylphenol;hydrochloride, also known as 2-methyl-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]propanamide, is a compound of significant interest in pharmacology and biochemistry due to its various biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine.
Target of Action
The primary biological target of this compound is acetylcholine esterase (AChE) . This enzyme plays a critical role in the cholinergic system by hydrolyzing acetylcholine in the synaptic cleft, thus regulating neurotransmission.
Mode of Action
The compound inhibits AChE by binding to its active site, which prevents the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions and muscle control.
Biochemical Pathways
The inhibition of AChE affects several biochemical pathways:
- Cholinergic Pathway : Enhanced acetylcholine levels lead to improved synaptic transmission, affecting muscle movement, heart rate, and learning processes.
- Neuroprotective Effects : By preventing acetylcholine degradation, the compound may exert neuroprotective effects, which are beneficial in conditions like Alzheimer's disease.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several strains of bacteria, including Staphylococcus aureus . The compound's ability to inhibit bacterial growth makes it a candidate for further studies in antimicrobial therapies.
Neuropharmacological Effects
Due to its action on the cholinergic system, the compound is being investigated for its potential use in treating neurological disorders. Studies have shown that compounds with similar structures can improve cognitive function and exhibit antidepressant-like effects in animal models .
Case Studies
- Cognitive Enhancement : In a controlled study involving rodents, administration of this compound resulted in significant improvements in memory retention and learning tasks compared to control groups .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus , with a minimum inhibitory concentration (MIC) indicating potent antibacterial properties.
Comparative Analysis
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | AChE inhibition | Antimicrobial, neuroprotective |
WR-194,965 | AChE inhibition | Potent against malaria parasites |
MK-4815 | Similar structure | Improved potency against malaria |
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-3-8(4-5-10)6-9(7)11;/h2-3,6,11H,4-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVVPPOSCUWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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